1-Hydroxymethyl-3-cyclopentene

Description

The exact mass of the compound 1-Hydroxymethyl-3-cyclopentene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hydroxymethyl-3-cyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxymethyl-3-cyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.

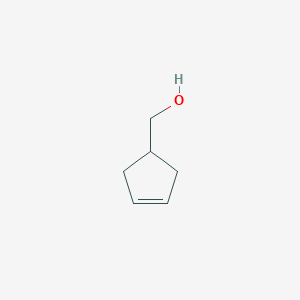

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLKZHGHNJBOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363786 | |

| Record name | 1-Hydroxymethyl-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25125-21-7 | |

| Record name | 1-Hydroxymethyl-3-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-3-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-Cyclopentenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxymethyl-3-cyclopentene from 3-cyclopentenecarboxylic acid. The primary method detailed is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent widely used in organic chemistry for the conversion of carboxylic acids and their derivatives to primary alcohols.[1][2] This guide presents detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to support research and development in medicinal chemistry and other related fields where this molecule serves as a valuable building block.

Reaction Overview

The conversion of 3-cyclopentenecarboxylic acid to 1-hydroxymethyl-3-cyclopentene is a standard reduction reaction. Lithium aluminum hydride serves as the source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the carboxylic acid.[3] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of the corresponding primary alcohol after an aqueous workup.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with water and other protic solvents.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-hydroxymethyl-3-cyclopentene from 3-cyclopentenecarboxylic acid using lithium aluminum hydride.

| Parameter | Value | Reference |

| Starting Material | 3-Cyclopentenecarboxylic acid | [4] |

| Reagent | Lithium aluminum hydride (LiAlH₄) | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4][5] |

| Molar Ratio (LiAlH₄:Acid) | 3:1 | [4] |

| Concentration of Acid | 0.0445 M (0.5 g in 100 mL THF) | [4] |

| Reaction Temperature | -78 °C to Room Temperature | [4][5] |

| Reaction Time | 6 hours at -78°C, then 2 hours during workup | [4][5] |

| Product Yield | 85-88% | [4][5] |

| Product Molecular Weight | 98.14 g/mol | [4][5] |

Experimental Protocol

This section provides a detailed methodology for the reduction of 3-cyclopentenecarboxylic acid to 1-hydroxymethyl-3-cyclopentene.

Materials and Equipment:

-

Two-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for workup and extraction

-

Rotary evaporator

Reagents:

-

3-Cyclopentenecarboxylic acid (C₆H₈O₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

-

Brine solution

Procedure:

-

Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, prepare a suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF).[4] Cool this suspension to -78 °C using a dry ice/acetone bath.

-

Addition of Carboxylic Acid: Dissolve 3-cyclopentenecarboxylic acid (1.0 equivalent) in anhydrous THF.[4] Add this solution dropwise to the cooled LiAlH₄ suspension over a period of 1 hour.[4]

-

Reaction: Stir the reaction mixture vigorously at -78 °C for 6 hours.[4]

-

Quenching: After the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of 1 M NaOH solution.[4] An alternative and common workup procedure, known as the Fieser workup, involves the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[1][5]

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours.[4][5] A white precipitate of aluminum salts will form.[5]

-

Extraction and Drying: Filter off the white precipitate.[5] Concentrate the filtrate under reduced pressure. Take up the residue in diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product, 1-hydroxymethyl-3-cyclopentene, as a liquid.[4][5] The product can be further purified by distillation if necessary.[6]

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Reaction pathway for the synthesis of 1-hydroxymethyl-3-cyclopentene.

This guide provides a foundational understanding and practical instructions for the synthesis of 1-hydroxymethyl-3-cyclopentene. Researchers are advised to consult the cited literature for further details and to adhere to all laboratory safety protocols when handling hazardous reagents like lithium aluminum hydride.

References

Enantioselective Synthesis of 1-Hydroxymethyl-3-cyclopentene: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 1-hydroxymethyl-3-cyclopentene, a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. The document details established and effective strategies, including enzymatic kinetic resolution, asymmetric desymmetrization of prochiral cyclopentenes, and other asymmetric synthetic approaches. Each section includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and workflows to support researchers in the practical application of these methods.

Introduction

Chiral cyclopentene derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Among these, the enantiomers of 1-hydroxymethyl-3-cyclopentene serve as versatile synthons for the construction of complex molecular architectures. The stereochemistry of the hydroxymethyl-bearing carbon is often crucial for the biological activity of the final product, necessitating efficient and highly selective synthetic routes to access the individual enantiomers. This guide focuses on the practical application of key enantioselective strategies to obtain this important chiral alcohol.

Synthesis of the Racemic Precursor: (±)-1-Hydroxymethyl-3-cyclopentene

The primary precursor for kinetic resolution is the racemic mixture of 1-hydroxymethyl-3-cyclopentene. A common and efficient method for its preparation is the reduction of 3-cyclopentenecarboxylic acid or its esters.

Experimental Protocol: Reduction of 3-Cyclopentenecarboxylic Acid Ethyl Ester

A solution of 3-cyclopentenecarboxylic acid ethyl ester (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is removed by filtration, and the filtrate is dried over an anhydrous salt such as sodium sulfate. The solvent is then removed under reduced pressure to yield racemic (±)-1-hydroxymethyl-3-cyclopentene, which can be purified by distillation.

Enzymatic Kinetic Resolution of (±)-1-Hydroxymethyl-3-cyclopentene

Enzymatic kinetic resolution (EKR) is a widely utilized and highly effective method for the separation of enantiomers. Lipases are particularly well-suited for the resolution of alcohols through enantioselective acylation or hydrolysis. The lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is a commonly employed biocatalyst for this transformation.

Lipase-Catalyzed Asymmetric Acylation

In this approach, one enantiomer of the racemic alcohol is selectively acylated by the lipase, allowing for the separation of the resulting ester from the unreacted alcohol.

To a solution of racemic (±)-1-hydroxymethyl-3-cyclopentene (1 equivalent) in an organic solvent such as diisopropyl ether, the lipase from Pseudomonas cepacia (often immobilized, e.g., Amano Lipase PS-IM) is added. An acyl donor, typically vinyl acetate, is then introduced into the mixture. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while the reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The enzyme is removed by filtration, and the filtrate is concentrated. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.

Quantitative Data for Lipase-Catalyzed Resolution

The efficiency of the kinetic resolution is dependent on the specific lipase, solvent, acyl donor, and reaction conditions. The enantiomeric ratio (E) is a measure of the lipase's selectivity.

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of Ester (%) | ee of Ester (%) |

| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl Ether | 30 | ~50 | ~45 | >99 | ~45 | >99 |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | ~50 | ~43 | >98 | ~47 | >98 |

Note: The data presented are representative values and may vary based on specific experimental conditions.

Reaction Pathway: Lipase-Catalyzed Kinetic Resolution

Caption: Lipase-catalyzed kinetic resolution of racemic 1-hydroxymethyl-3-cyclopentene.

Asymmetric Desymmetrization of Prochiral Cyclopentenes

Asymmetric desymmetrization of a prochiral starting material offers an elegant route to enantiomerically enriched products. For the synthesis of 1-hydroxymethyl-3-cyclopentene, a suitable prochiral precursor would be a cyclopentene with two enantiotopic hydroxymethyl groups or a related functional group that can be converted to a hydroxymethyl group.

While direct desymmetrization to 1-hydroxymethyl-3-cyclopentene is not widely reported, the principles can be applied. N-heterocyclic carbene (NHC) catalyzed desymmetrization of 1,3-diketones is a powerful strategy for creating chiral cyclopentenes.[1] Although typically used for more complex substrates, a conceptual workflow is presented.

Conceptual Workflow: NHC-Catalyzed Desymmetrization

Caption: Conceptual workflow for NHC-catalyzed asymmetric desymmetrization.

Asymmetric Synthesis via Hydroboration

An alternative strategy involves the asymmetric hydroboration of cyclopentadiene, followed by functionalization to introduce the hydroxymethyl group. Chiral boranes, such as diisopinocampheylborane (Ipc₂BH), are effective reagents for this purpose.

Experimental Protocol: Asymmetric Hydroboration-Oxidation

Cyclopentadiene is reacted with a chiral hydroborating agent like (+)-diisopinocampheylborane at a low temperature (e.g., -25 °C) in a solvent such as tetrahydrofuran (THF). The resulting organoborane is then oxidized in situ with an alkaline hydrogen peroxide solution. This sequence yields an enantiomerically enriched cyclopentenol. Further chemical transformations would be required to convert this intermediate to 1-hydroxymethyl-3-cyclopentene.

Reaction Pathway: Asymmetric Hydroboration

Caption: Asymmetric synthesis via hydroboration of cyclopentadiene.

Conclusion

The enantioselective synthesis of 1-hydroxymethyl-3-cyclopentene can be effectively achieved through several strategic approaches. Enzymatic kinetic resolution using lipases stands out as a robust and practical method for obtaining high enantiopurities of both enantiomers from the racemic alcohol. Asymmetric desymmetrization and other asymmetric syntheses, such as hydroboration, offer elegant and potentially more atom-economical routes, although they may require more specialized starting materials and catalysts. The choice of method will depend on the desired enantiomer, scale of the synthesis, and the availability of reagents and equipment. This guide provides the necessary foundational information and protocols to enable researchers to select and implement the most suitable strategy for their specific needs.

References

Physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene (CAS No. 25125-21-7), a pivotal building block in synthetic organic chemistry, particularly in the development of carbocyclic nucleoside analogues with significant therapeutic potential.

Chemical Identity and Physical Properties

1-Hydroxymethyl-3-cyclopentene, also known as (Cyclopent-3-en-1-yl)methanol, is a cyclic organic compound featuring a five-membered ring with a double bond and a hydroxymethyl substituent. Its unique structural arrangement of a primary alcohol and a reactive alkene within a cyclopentene framework makes it a versatile intermediate for a wide range of chemical transformations.

Table 1: Physical and Chemical Properties of 1-Hydroxymethyl-3-cyclopentene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 105-108 °C at 760 mmHg | |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 49.9 ± 15.0 °C | |

| Refractive Index | 1.486 | [4] |

| Storage Temperature | Room temperature or 2-8°C | [2][3] |

| Purity | ≥98% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Hydroxymethyl-3-cyclopentene. Below are the key spectral data and their interpretations.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.69 | s | 2H | Olefinic protons (-CH=CH-) |

| 3.57-3.58 | d, J=5.14 Hz | 2H | Methylene protons of the hydroxymethyl group (-CH₂OH) |

| 2.49-2.53 | dd | 2H | Allylic protons |

| 2.12-2.16 | tttt | 1H | Aliphatic proton |

| (variable) | br s | 1H | Hydroxyl proton (-OH) |

Source:[3]

Interpretation: The singlet at 5.69 ppm is characteristic of the two equivalent olefinic protons in the symmetrical cyclopentene ring. The doublet at 3.57-3.58 ppm corresponds to the two protons of the hydroxymethyl group, coupled to the adjacent methine proton. The complex multiplets in the aliphatic region arise from the other protons on the cyclopentene ring. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene

| Chemical Shift (δ, ppm) | Assignment |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~65 | Methylene carbon of the hydroxymethyl group (-CH₂OH) |

| ~40 | Allylic carbons |

| ~30 | Aliphatic carbon |

Interpretation: The downfield signals around 130 ppm are characteristic of the sp²-hybridized olefinic carbons. The signal around 65 ppm is typical for a carbon attached to an oxygen atom in a primary alcohol. The remaining upfield signals correspond to the sp³-hybridized carbons of the cyclopentene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for 1-Hydroxymethyl-3-cyclopentene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2930, ~2850 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

(Note: This is a representative interpretation based on the functional groups present. An experimental spectrum should be consulted for precise peak positions and intensities.)

Interpretation: The broad absorption around 3350 cm⁻¹ is a clear indication of the hydroxyl group. The peaks just above 3000 cm⁻¹ are characteristic of the C-H stretches of the alkene, while those just below 3000 cm⁻¹ are from the alkane C-H stretches. The C=C double bond stretch appears around 1650 cm⁻¹. The strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 98 corresponding to the molecular weight of the compound.

-

Loss of H₂O: A peak at m/z = 80 ([M-18]⁺) due to the loss of a water molecule from the alcohol.

-

Loss of CH₂OH: A peak at m/z = 67 ([M-31]⁺) due to the cleavage of the hydroxymethyl group.

-

Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring can also occur.

Chemical Reactivity and Synthesis

1-Hydroxymethyl-3-cyclopentene possesses two primary reactive sites: the hydroxyl group and the carbon-carbon double bond. This dual functionality allows for a variety of chemical transformations.

Synthesis

A common method for the synthesis of 1-Hydroxymethyl-3-cyclopentene is the reduction of 3-cyclopentene-1-carboxylic acid or its esters.

Caption: General workflow for the synthesis of 1-Hydroxymethyl-3-cyclopentene.

Reactions of the Hydroxyl Group

-

Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at the double bond.

Reactions of the Double Bond

-

Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The stereoselectivity of this reaction can be influenced by the presence of the hydroxymethyl group.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a hydroxyl group at the less substituted carbon of the double bond in an anti-Markovnikov fashion, leading to a cyclopentane-1,3-diol derivative.

-

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to form dihalo-substituted cyclopentanes.

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, yielding 1-hydroxymethylcyclopentane.

Caption: Reactivity map of 1-Hydroxymethyl-3-cyclopentene.

Applications in Drug Development

1-Hydroxymethyl-3-cyclopentene is a crucial chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which imparts greater metabolic stability.

Notable antiviral drugs synthesized from intermediates derived from 1-Hydroxymethyl-3-cyclopentene include:

-

Carbovir: A potent inhibitor of HIV reverse transcriptase.

-

Abacavir: A widely used anti-HIV medication.

The synthesis of these drugs often involves stereoselective functionalization of the cyclopentene ring, where 1-Hydroxymethyl-3-cyclopentene serves as a key starting material to establish the desired stereochemistry.

Caption: Synthetic pathway to carbocyclic nucleosides.

Experimental Protocols

Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-Cyclopentene-1-carboxylic Acid[4]

Materials:

-

3-Cyclopentene-1-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend LiAlH₄ (3 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of 3-cyclopentene-1-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension over 1 hour.

-

Stir the reaction mixture at -78 °C for 6 hours.

-

Quench the reaction by the slow addition of 1 M NaOH solution.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-Hydroxymethyl-3-cyclopentene.

Caption: Step-by-step synthesis workflow.

General Protocol for ¹H NMR Analysis

Materials:

-

1-Hydroxymethyl-3-cyclopentene sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ containing TMS in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Safety and Handling

1-Hydroxymethyl-3-cyclopentene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed. [1]

-

May cause skin and eye irritation.

-

Flammable liquid and vapor.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. It is typically considered a hazardous waste.

This guide provides a detailed overview of the key physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene, its synthesis, reactivity, and applications, particularly in the field of drug development. The information presented is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.

References

Spectroscopic Profile of 1-Hydroxymethyl-3-cyclopentene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxymethyl-3-cyclopentene (also known as (Cyclopent-3-en-1-yl)methanol), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-Hydroxymethyl-3-cyclopentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.68 | Singlet | 2H | - | -CH=CH- |

| 3.57 | Doublet | 2H | 6.0 | -CH₂OH |

| 2.54-2.48 | Multiplet | 3H | - | -CH- and one -CH₂- |

| 2.15-2.10 | Multiplet | 2H | - | one -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 129.5 | -CH=CH- |

| 67.0 | -CH₂OH |

| 42.0 | -CH- |

| 35.0 | -CH₂- |

Infrared (IR) Spectroscopy

A definitive experimental IR spectrum for 1-Hydroxymethyl-3-cyclopentene is not publicly available in the searched repositories. However, the expected characteristic absorption bands can be inferred from its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~1650 | Medium, Sharp | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 97 | [M-H]⁺ |

| 80 | [M-H₂O]⁺ |

| 67 | [M-CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Synthesis of 1-Hydroxymethyl-3-cyclopentene

A common synthetic route to 1-Hydroxymethyl-3-cyclopentene involves the reduction of 3-cyclopentenecarboxylic acid or its esters.[1][3]

Protocol:

-

A solution of 3-cyclopentenecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equivalents) in anhydrous THF at -78 °C.

-

The reaction mixture is stirred at this temperature for several hours.

-

The reaction is quenched by the careful addition of 1 M aqueous sodium hydroxide solution.

-

The mixture is allowed to warm to room temperature and stirred for an additional period.

-

The resulting precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 1-Hydroxymethyl-3-cyclopentene.[3]

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified 1-Hydroxymethyl-3-cyclopentene is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (thin film) sample preparation is suitable for liquid samples like 1-Hydroxymethyl-3-cyclopentene.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are pressed together to form a thin liquid film.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of 1-Hydroxymethyl-3-cyclopentene in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and purification.

-

Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of 1-Hydroxymethyl-3-cyclopentene.

Caption: Workflow for the synthesis and spectroscopic analysis of 1-Hydroxymethyl-3-cyclopentene.

Caption: Logical relationships between molecular structure and spectroscopic data.

References

The Versatile Chiral Synthon: A Technical Guide to 1-Hydroxymethyl-3-cyclopentene in Organic Synthesis

Introduction: In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals. 1-Hydroxymethyl-3-cyclopentene has emerged as a important and versatile chiral synthon, providing a foundational cyclopentane core for a variety of biologically active molecules. Its strategic placement of a hydroxyl group and a double bond on a five-membered ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of prostaglandins, carbocyclic nucleosides, and other therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and key applications of 1-hydroxymethyl-3-cyclopentene as a chiral building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Hydroxymethyl-3-cyclopentene is a cyclic alcohol with the molecular formula C₆H₁₀O.[1] Its structure presents a stereocenter at the carbon bearing the hydroxymethyl group, allowing for its existence as a pair of enantiomers.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 25125-21-7 (racemate) |

| Boiling Point | 105-108 °C at 760 mmHg[2] |

| Appearance | Liquid[2] |

Synthesis and Chiral Resolution

The synthesis of racemic 1-hydroxymethyl-3-cyclopentene is commonly achieved through the reduction of 3-cyclopentenecarboxylic acid or its esters.[3] The true synthetic utility of this building block, however, lies in its enantiomerically pure forms. The primary method for obtaining these enantiomers is through enzymatic kinetic resolution of the racemate.

Enzymatic Kinetic Resolution

Lipases are highly effective catalysts for the enantioselective acylation of racemic alcohols. This process selectively acylates one enantiomer, allowing for the separation of the faster-reacting acylated product from the slower-reacting unreacted alcohol. Enzymes such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficacy in resolving similar cyclopentenol derivatives.[4][5][6]

Quantitative Data from Representative Enzymatic Resolutions of Related Cyclopentene Scaffolds:

| Substrate | Enzyme | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) | Conversion (%) |

| (±)-4-Hydroxy-2-cyclopenten-1-one | Lipase | Vinyl Acetate | MTBE | >99 (Acetate) | 98 | ~50 |

| Racemic Allylic Alcohols | Pseudomonas cepacia Lipase | p-Chlorophenyl Acetate | Methylene Chloride | >99 (Acetate) | - | >80 |

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Hydroxymethyl-3-cyclopentene

This protocol describes the reduction of ethyl 3-cyclopentenecarboxylate using lithium aluminum hydride.[3]

Materials:

-

Ethyl 3-cyclopentenecarboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

15% aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

A suspension of lithium aluminum hydride (0.7 mmol) in anhydrous diethyl ether (500 ml) is prepared in a round-bottom flask under an inert atmosphere.

-

A solution of ethyl 3-cyclopentenecarboxylate (0.78 mol) in anhydrous diethyl ether (400 ml) is added dropwise to the stirred LAH suspension at 0 °C.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water (24 ml), 15% aqueous sodium hydroxide (24 ml), and water (3 x 24 ml).

-

The resulting white precipitate is removed by filtration.

-

The filtrate is washed twice with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield racemic 1-hydroxymethyl-3-cyclopentene.

Expected Yield: Approximately 88%.[3]

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general method for the enzymatic kinetic resolution of racemic 1-hydroxymethyl-3-cyclopentene, adapted from procedures for similar substrates.[4][5][6]

Materials:

-

Racemic 1-hydroxymethyl-3-cyclopentene

-

Immobilized Lipase (Candida antarctica lipase B or Pseudomonas cepacia lipase)

-

Acyl donor (e.g., vinyl acetate, p-chlorophenyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), methylene chloride)

-

Triethylamine (if using an acyl chloride)

Procedure:

-

To a solution of racemic 1-hydroxymethyl-3-cyclopentene (1 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor (1.1 equivalents). If using an acyl chloride, add triethylamine (1.2 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The enantiomers of 1-hydroxymethyl-3-cyclopentene are valuable starting materials for the synthesis of a range of therapeutic agents. The (1R,4S) and (1S,4R) configurations of related cyclopentene derivatives are particularly important.

Carbocyclic Nucleosides: Antiviral Agents

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability.[7] Chiral cyclopentene derivatives are key intermediates in the synthesis of potent antiviral drugs such as Abacavir and Carbovir, which are used in the treatment of HIV.[1][8]

Synthesis of Abacavir Intermediate: The synthesis of the core of Abacavir involves the coupling of a protected purine base with a chiral cyclopentenylamine derivative, which can be synthesized from a derivative of 1-hydroxymethyl-3-cyclopentene.[5][9]

Mechanism of Action of Carbocyclic Nucleoside Reverse Transcriptase Inhibitors:

Carbocyclic nucleosides like Abacavir are intracellularly phosphorylated to their active triphosphate form.[10] This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[11] Once incorporated, the lack of a 3'-hydroxyl group prevents further chain elongation, thus terminating viral DNA synthesis.[12]

Prostaglandins: Modulators of Inflammation

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation.[13] Chiral cyclopentenone derivatives, which can be synthesized from 1-hydroxymethyl-3-cyclopentene precursors, are central to many prostaglandin syntheses.[4][10]

Prostaglandin E2 and NF-κB Signaling: Prostaglandin E2 (PGE2) is a key mediator of inflammation and its effects are, in part, mediated through the activation of the NF-κB signaling pathway.[9]

Binding of PGE2 to its receptor on the cell surface initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus where it binds to DNA and promotes the transcription of pro-inflammatory genes.[13]

Conclusion

1-Hydroxymethyl-3-cyclopentene and its chiral derivatives are powerful and versatile building blocks in modern organic synthesis. The ability to access enantiomerically pure forms through efficient enzymatic resolution has solidified its importance in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its application in the synthesis of antiviral carbocyclic nucleosides and anti-inflammatory prostaglandins highlights its significance in addressing critical healthcare challenges. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area of organic and medicinal chemistry.

References

- 1. droracle.ai [droracle.ai]

- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. tandfonline.com [tandfonline.com]

- 7. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]

- 9. Abacavir - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 11. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signal pathways JNK and NF-κB, identified by global gene expression profiling, are involved in regulation of TNFα-induced mPGES-1 and COX-2 expression in gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Building Block: A Technical Guide to 1-Hydroxymethyl-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxymethyl-3-cyclopentene, also known as cyclopent-3-enylmethanol, has emerged as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining a reactive double bond and a primary alcohol, make it a valuable precursor for the synthesis of a diverse range of complex molecules, most notably carbocyclic nucleosides with potential antiviral activities. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of 1-Hydroxymethyl-3-cyclopentene, with a focus on its application in medicinal chemistry and drug development. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Introduction: A Historical Perspective

While the precise moment of its initial discovery is not prominently documented, the history of 1-Hydroxymethyl-3-cyclopentene is intrinsically linked to the advancement of synthetic methodologies, particularly the development of selective reducing agents. Its significance grew with the increasing interest in carbocyclic nucleosides as potential therapeutic agents. These molecules, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, often exhibit enhanced metabolic stability. 1-Hydroxymethyl-3-cyclopentene provides a readily accessible chiral or achiral scaffold for the stereocontrolled introduction of nucleobases and other functional groups, solidifying its role as a key building block in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of 1-Hydroxymethyl-3-cyclopentene is essential for its effective use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 1-Hydroxymethyl-3-cyclopentene

| Property | Value | Reference |

| CAS Number | 25125-21-7 | [1] |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 130.3 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.486 | [4] |

| Flash Point | 49.9 ± 15.0 °C | [4] |

Table 2: ¹H NMR Spectroscopic Data for 1-Hydroxymethyl-3-cyclopentene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 5.69 | s | 2H | CH=CH | [5] |

| 3.57-3.58 | d, J=5.14 Hz | 2H | CH₂OH | [5] |

| 2.49-2.53 | dd | 2H | Allylic CH₂ | [5] |

| 2.12-2.16 | tttt | 1H | CH-CH₂OH | [5] |

Note: NMR data recorded in CDCl₃ at 300 MHz.

Synthesis of 1-Hydroxymethyl-3-cyclopentene: Experimental Protocols

The most common and efficient method for the preparation of 1-Hydroxymethyl-3-cyclopentene is the reduction of 3-cyclopentenecarboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Reduction of 3-Cyclopentenecarboxylic Acid

This protocol details the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol:

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.5083 g, 13.37 mmol, 3 eq.) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C, a solution of 3-cyclopentenecarboxylic acid (0.5000 g, 4.45 mmol) in anhydrous THF is added dropwise over a period of 1 hour.[5]

-

Reaction: The reaction mixture is stirred at -78 °C for 6 hours.[5]

-

Quenching: The reaction is carefully quenched by the dropwise addition of 1 M aqueous sodium hydroxide (NaOH) solution (15 mL).[5]

-

Workup: The mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to afford the product.[4][5]

-

Yield: This procedure typically yields cyclopent-3-enylmethanol as a clarified liquid in approximately 85% yield.[5]

Reduction of Methyl Cyclopent-3-enecarboxylate

An alternative approach involves the reduction of the corresponding methyl ester.

Experimental Protocol:

-

Reaction Setup: To a suspension of lithium aluminum hydride (15.2 g, 0.40 mol) in anhydrous diethyl ether (1 L) at 0 °C under a nitrogen atmosphere, a solution of methyl cyclopent-3-enecarboxylate (50 g, 0.40 mol) in diethyl ether (300 mL) is added dropwise over 5 hours.[4]

-

Reaction: The suspension is stirred at room temperature overnight. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Quenching and Workup: The reaction mixture is re-cooled to 0 °C and quenched by the careful, sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting white precipitate is removed by filtration. The filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.[4]

-

Yield: This method can provide 3-cyclopentenylmethanol in yields of up to 88%.[4]

Role in Drug Discovery and Development

The primary significance of 1-Hydroxymethyl-3-cyclopentene in drug discovery lies in its utility as a precursor for the synthesis of carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar is replaced by a carbocyclic ring, are of great interest due to their increased stability against enzymatic degradation.

The double bond in 1-Hydroxymethyl-3-cyclopentene allows for a variety of chemical transformations, including dihydroxylation, epoxidation, and amination, to introduce the necessary stereochemistry mirroring that of natural ribosides. The hydroxymethyl group serves as a handle for further functionalization or as the 5'-hydroxyl equivalent.

Several carbocyclic nucleosides derived from cyclopentene scaffolds have demonstrated potent antiviral activity against a range of viruses, including orthopoxviruses and SARS-CoV.[6] The synthesis of these compounds often involves the coupling of a functionalized cyclopentene intermediate, derived from 1-Hydroxymethyl-3-cyclopentene, with a nucleobase.

Visualizing Synthetic Pathways and Applications

The following diagrams illustrate the key synthetic workflow for 1-Hydroxymethyl-3-cyclopentene and its application in the synthesis of carbocyclic nucleosides.

Caption: Synthetic workflow for 1-Hydroxymethyl-3-cyclopentene.

References

A Technical Guide to 1-Hydroxymethyl-3-cyclopentene for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Hydroxymethyl-3-cyclopentene, a valuable building block in synthetic organic chemistry, particularly for the development of novel therapeutic agents. This document details its commercial availability, physical and chemical properties, and key experimental applications, with a focus on its role in the synthesis of carbocyclic nucleoside analogs.

Commercial Availability and Suppliers

1-Hydroxymethyl-3-cyclopentene (CAS No. 25125-21-7), also known as (Cyclopent-3-en-1-yl)methanol, is readily available from a range of commercial suppliers. For research and development purposes, it is typically offered in purities of 97% or higher. The following table summarizes the availability from several key suppliers.

| Supplier | Purity | Available Quantities | Typical Lead Time |

| ChemScene | ≥98%[1] | Custom | 1 Day[1] |

| Sigma-Aldrich | 97%, 98%[2][3] | Varies | Contact for details |

| ChemicalBook | 97%-99%[4] | Grams to Kilograms[4] | Varies by supplier |

| Moldb | 98%[5] | 250mg, 1g, 5g, 10g, 25g, Bulk[5] | 1-3 weeks[5] |

| Lead Sciences | 97%[6] | 100mg, 250mg, 1g, 5g[6] | Contact for details |

| Thoreauchem | 97%[7] | Varies | Contact for details |

| Jiaxing Isen Chemical | 98%[8] | Kilogram MOQ[8] | Contact for details |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Hydroxymethyl-3-cyclopentene is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][5][6] |

| Molecular Weight | 98.14 g/mol | [1][5] |

| Appearance | Liquid | [2] |

| Boiling Point | 105-108 °C at 760 mmHg | [2] |

| Storage Temperature | Room temperature or 2-8°C (sealed in dry) | [1][3][6] |

Experimental Protocols

1-Hydroxymethyl-3-cyclopentene is a critical precursor in the synthesis of various carbocyclic nucleoside analogs, which are investigated for their potential antiviral and anticancer properties. The cyclopentene ring serves as a stable isostere of the ribose or deoxyribose sugar moiety in natural nucleosides.

General Synthesis of 1-Hydroxymethyl-3-cyclopentene

A common laboratory-scale synthesis involves the reduction of 3-cyclopentenecarboxylic acid.

Reaction:

3-Cyclopentenecarboxylic acid → 1-Hydroxymethyl-3-cyclopentene

Procedure:

-

A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C.[9]

-

A solution of 3-cyclopentenecarboxylic acid in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension over a period of 1 hour.[9]

-

The reaction mixture is stirred at -78°C for 6 hours.[9]

-

The reaction is carefully quenched by the slow addition of a 1 M aqueous solution of sodium hydroxide (NaOH).[9]

-

The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[9]

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and dried over anhydrous magnesium sulfate.[9]

-

After filtration, the solvent is removed by rotary evaporation to yield the final product, 1-Hydroxymethyl-3-cyclopentene, as a clarified liquid.[9]

Application in the Synthesis of Carbocyclic Nucleoside Analogs

The following is a generalized workflow for the synthesis of carbocyclic nucleoside analogs starting from a cyclopentane scaffold, for which 1-Hydroxymethyl-3-cyclopentene is a key precursor. This process involves the key steps of hydroxyl group protection, introduction of a leaving group, and coupling with a nucleobase.

Workflow for Carbocyclic Nucleoside Analog Synthesis:

Sourcing and Application Workflow

For researchers, the process from identifying a need for 1-Hydroxymethyl-3-cyclopentene to its successful application in an experiment follows a logical progression. This workflow ensures that the material is sourced appropriately and utilized effectively in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-HYDROXYMETHYL-3-CYCLOPENTENE | 25125-21-7 [chemicalbook.com]

In-Depth Technical Guide: 1-Hydroxymethyl-3-cyclopentene (CAS 25125-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Hydroxymethyl-3-cyclopentene, a versatile building block in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and practical application.

Chemical Identity and Properties

1-Hydroxymethyl-3-cyclopentene, also known as 3-Cyclopentene-1-methanol, is a cyclic alcohol containing a cyclopentene ring. Its unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of 1-Hydroxymethyl-3-cyclopentene

| Property | Value | Source(s) |

| CAS Number | 25125-21-7 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₆H₁₀O | [1][4][6] |

| Molecular Weight | 98.14 g/mol | [1][4][6] |

| Appearance | Colorless to pale-yellow to yellow-brown liquid | [3] |

| Boiling Point | 105-108 °C | |

| Density | 0.975±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][6] |

| Purity | Typically ≥97% | [3][6] |

| SMILES | OCC1CC=CC1 | [1][3] |

| InChI Key | ADLKZHGHNJBOOC-UHFFFAOYSA-N | [11][8] |

Safety Data

Understanding the safety profile of a chemical is paramount in a laboratory setting. Below is a summary of the key safety information for 1-Hydroxymethyl-3-cyclopentene.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H412 | Harmful to aquatic life with long lasting effects. | ||

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P273 | Avoid release to the environment. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P330 | Rinse mouth. | ||

| P501 | Dispose of contents/container in accordance with local regulations. |

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

Detailed experimental protocols for reactions involving 1-Hydroxymethyl-3-cyclopentene are often specific to the desired synthetic outcome. However, a general experimental workflow for a reaction utilizing this compound can be illustrated.

Diagram 1: General Experimental Workflow

References

- 1. chemscene.com [chemscene.com]

- 2. 1-HYDROXYMETHYL-3-CYCLOPENTENE | 25125-21-7 [chemicalbook.com]

- 3. 3-Cyclopentene-1-methanol 97% | CAS: 25125-21-7 | AChemBlock [achemblock.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 25125-21-7|1-Hydroxymethyl-3-cyclopentene|BLD Pharm [bldpharm.com]

- 6. 1-Hydroxymethyl-3-cyclopentene - Lead Sciences [lead-sciences.com]

- 7. echemi.com [echemi.com]

- 8. (cyclopent-3-en-1-yl)methanol | 25125-21-7 [sigmaaldrich.com]

- 9. Hexagon Labs - chemical supplierï¼ more information [chemblink.com]

- 10. cybex.in [cybex.in]

- 11. Cyclopent-3-en-1-ylmethanol | C6H10O | CID 1514122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Carbocyclic Nucleoside Analogues from 1-Hydroxymethyl-3-cyclopentene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers enhanced chemical and metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases, which are common pathways for the degradation of natural nucleosides. Despite this change, many carbocyclic analogues retain the ability to be recognized and phosphorylated by cellular or viral kinases, allowing them to act as effective inhibitors of viral replication or cell proliferation. 1-Hydroxymethyl-3-cyclopentene is a versatile and readily available starting material for the enantioselective synthesis of a variety of carbocyclic nucleoside analogues, including the potent antiviral agent Cyclopentenylcytosine (CPE-C).

This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues starting from 1-hydroxymethyl-3-cyclopentene, with a focus on the synthesis of a carbocyclic cytosine analogue. It also includes a summary of the biological activity and the mechanism of action of these compounds.

Data Presentation: Biological Activity of Carbocyclic Nucleoside Analogues

The biological activity of carbocyclic nucleoside analogues derived from cyclopentene precursors has been evaluated against a range of viruses and cell lines. The following table summarizes the quantitative data for Cyclopentenylcytosine (CPE-C), a prominent example.

| Compound | Target | Assay | Activity | Cytotoxicity | Reference |

| Cyclopentenylcytosine (CPE-C) | CTP Synthetase | Antiviral (various viruses) | EC50: 0.1 - 1 µg/mL | CC50: >10 µg/mL | [1] |

| Cyclopentenylcytosine (CPE-C) | Tumor Cell Lines (e.g., L1210) | Cytocidal Activity | IC50: ~1 µM | - | [1] |

Experimental Protocols

The following protocols detail a synthetic route from 1-hydroxymethyl-3-cyclopentene to a carbocyclic cytosine nucleoside analogue. This pathway involves an epoxidation of the double bond, followed by a nucleophilic ring-opening with a protected cytosine.

Protocol 1: Epoxidation of 1-Hydroxymethyl-3-cyclopentene

This protocol describes the conversion of 1-hydroxymethyl-3-cyclopentene to its corresponding epoxide.

Materials:

-

1-Hydroxymethyl-3-cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-hydroxymethyl-3-cyclopentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Protected Carbocyclic Cytosine Analogue

This protocol details the ring-opening of the epoxide with a protected cytosine base.

Materials:

-

1-Hydroxymethyl-3-cyclopentene epoxide (from Protocol 1)

-

N4-Benzoylcytosine

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of N4-benzoylcytosine (1.5 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.6 eq) portion-wise at 0 °C.

-

Stir the suspension at room temperature for 1 hour.

-

Add a solution of the 1-hydroxymethyl-3-cyclopentene epoxide (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 50-60%

Protocol 3: Deprotection to Yield the Carbocyclic Cytosine Analogue

This protocol describes the final deprotection step to obtain the active nucleoside analogue.

Materials:

-

Protected carbocyclic cytosine analogue (from Protocol 2)

-

Methanolic ammonia (saturated at 0 °C)

-

Sealed tube or pressure vessel

Procedure:

-

Dissolve the protected carbocyclic cytosine analogue in saturated methanolic ammonia in a sealed tube.

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to afford the final carbocyclic cytosine analogue.

Expected Yield: 70-80%

Visualization of Synthetic Workflow and Biological Mechanism

Synthetic Workflow

The overall synthetic strategy to convert 1-hydroxymethyl-3-cyclopentene into a carbocyclic cytosine analogue is depicted below.

Caption: Synthetic workflow for the preparation of a carbocyclic cytosine nucleoside analogue.

Signaling Pathway of Cyclopentenylcytosine (CPE-C)

Cyclopentenylcytosine (CPE-C) exerts its antiviral and cytocidal effects by targeting the host cell enzyme CTP synthetase. This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides.

References

Application Notes and Protocols: Diastereoselective Epoxidation of 1-Hydroxymethyl-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective epoxidation of 1-hydroxymethyl-3-cyclopentene is a critical transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the synthesis of carbocyclic nucleoside analogues and other biologically active molecules. The stereochemical outcome of this reaction can be controlled to selectively yield either the syn or anti epoxide by leveraging the directing effect of the allylic hydroxyl group or by employing sterically demanding protecting groups. These epoxides serve as versatile intermediates, allowing for subsequent nucleophilic ring-opening reactions to introduce diverse functionalities with defined stereochemistry. This document provides detailed protocols for both hydroxyl-directed and sterically-controlled diastereoselective epoxidation reactions, along with comparative data and workflow visualizations.

Principle of Diastereoselection

The epoxidation of 1-hydroxymethyl-3-cyclopentene can be directed to form two diastereomeric products: the syn-epoxide and the anti-epoxide.

-

Syn-Epoxidation (Hydroxyl-Directed): In the presence of a free hydroxyl group, epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form a hydrogen bond with the substrate's hydroxyl group. This interaction directs the peracid to the same face (syn) of the cyclopentene ring as the hydroxymethyl group. However, in the case of 1-hydroxymethyl-3-cyclopentene, this directing effect is not absolute, often leading to a mixture of diastereomers.[1]

-

Anti-Epoxidation (Steric-Controlled): By protecting the hydroxyl group with a bulky substituent, such as a tert-butyldimethylsilyl (TBDMS) group, the syn-face of the double bond becomes sterically hindered. This steric hindrance forces the epoxidizing agent to approach from the opposite, less hindered face (anti), leading to a predominance of the anti-epoxide.

Data Presentation

The choice of reaction conditions, particularly the presence or absence and nature of a protecting group on the allylic alcohol, significantly influences the diastereomeric ratio of the resulting epoxides.

| Substrate | R Group | Epoxidizing Agent | Solvent | Diastereomeric Ratio (anti:syn) | Reference |

| 1-Hydroxymethyl-3-cyclopentene | H | m-CPBA | CH₂Cl₂ or THF | ~1.1:1 | |

| (3-Cyclopentene)-1-methylbenzoate | Benzoyl (Bz) | m-CPBA | CH₂Cl₂ or THF | Not specified | |

| (3-Cyclopentene)-1-methyl-9-fluorenylmethyloxycarbonate | Fmoc | m-CPBA | CH₂Cl₂ or THF | Not specified | |

| (3-Cyclopentene)-1-methyltriphenylsilylether | Triphenylsilyl (Ph₃Si) | m-CPBA | CH₂Cl₂ or THF | Not specified | |

| (3-Cyclopentene)-1-methyl tert-butyldimethylsilylether | tert-Butyldimethylsilyl (tBDMSi) | m-CPBA | CH₂Cl₂ or THF | 8.2:1 |

Experimental Protocols

Protocol 1: Hydroxyl-Directed Epoxidation of 1-Hydroxymethyl-3-cyclopentene

This protocol describes the epoxidation of unprotected 1-hydroxymethyl-3-cyclopentene, which typically yields a mixture of syn and anti diastereomers.

Materials:

-

1-Hydroxymethyl-3-cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 1-hydroxymethyl-3-cyclopentene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the alcohol at 0 °C over 30 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the diastereomers.

Protocol 2: Steric-Controlled Anti-Epoxidation via a Silyl-Protected Intermediate

This protocol outlines a two-step procedure involving the protection of the hydroxyl group followed by epoxidation to favor the anti diastereomer.

Step 2a: Protection of 1-Hydroxymethyl-3-cyclopentene

Materials:

-

1-Hydroxymethyl-3-cyclopentene

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a stirred solution of 1-hydroxymethyl-3-cyclopentene (1.0 eq) in anhydrous dichloromethane, add imidazole (2.5 eq) or triethylamine (1.5 eq).

-

Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude silyl ether can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Step 2b: Epoxidation of (3-Cyclopentene)-1-methyl tert-butyldimethylsilylether

Materials:

-

(3-Cyclopentene)-1-methyl tert-butyldimethylsilylether

-

m-CPBA

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the silyl ether (1.0 eq) from the previous step in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction as described in Protocol 1 (steps 6-10).

-

Purify the crude product by silica gel column chromatography to isolate the desired anti-epoxide.

Visualizations

Caption: Mechanism of hydroxyl-directed epoxidation.

Caption: Workflow for sterically-controlled anti-epoxidation.

References

Protecting Group Strategies for 1-Hydroxymethyl-3-cyclopentene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the primary hydroxyl group in 1-hydroxymethyl-3-cyclopentene. The choice of an appropriate protecting group is critical for the successful execution of multi-step synthetic routes involving this versatile building block.

Introduction

1-Hydroxymethyl-3-cyclopentene is a valuable starting material in organic synthesis due to its bifunctional nature, possessing both a primary allylic alcohol and a reactive alkene. The hydroxyl group often requires protection to prevent unwanted side reactions during transformations targeting the double bond or other parts of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed chemoselectively under mild conditions. This guide focuses on three commonly employed protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, and acetate (Ac) ester.

Protecting Group Selection and Stability

The selection of a protecting group is dictated by the planned synthetic route and the chemical environment the protected molecule will be subjected to. The stability of each protecting group under various conditions is a key consideration.

| Protecting Group | Stable To | Labile To |

| TBDMS Ether | Basic conditions, nucleophiles, many oxidizing and reducing agents. | Acidic conditions, fluoride ion sources (e.g., TBAF). |

| Benzyl Ether | Acidic and basic conditions, many oxidizing and reducing agents, nucleophiles.[1] | Catalytic hydrogenolysis (e.g., H₂/Pd/C), strong acids.[2] |

| Acetate Ester | Acidic conditions, catalytic hydrogenolysis. | Basic conditions (saponification), nucleophiles. |

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of primary allylic alcohols, which are representative for 1-hydroxymethyl-3-cyclopentene.

Table 1: Protection of Primary Allylic Alcohols

| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TBDMS Ether | TBDMS-Cl, Imidazole | DMF | Room Temp. | 1 - 4 | >95 |

| Benzyl Ether | NaH, BnBr | THF/DMF | 0 to Room Temp. | 2 - 12 | 85 - 95[1] |

| Acetate Ester | Ac₂O, Pyridine | DCM | 0 to Room Temp. | 1 - 3 | >95 |

Table 2: Deprotection of Protected Primary Allylic Alcohols

| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TBDMS Ether | TBAF (1M in THF) | THF | Room Temp. | 1 - 2 | >95[3] |

| Benzyl Ether | H₂, 10% Pd/C | MeOH/EtOH | Room Temp. | 2 - 8 | >95[4] |

| Acetate Ester | K₂CO₃ | MeOH | Room Temp. | 1 - 4 | >90[5] |

Experimental Protocols

Detailed methodologies for the protection and deprotection of the hydroxyl group of 1-hydroxymethyl-3-cyclopentene are provided below.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

Objective: To protect the primary hydroxyl group of 1-hydroxymethyl-3-cyclopentene as a TBDMS ether.

Materials:

-

1-Hydroxymethyl-3-cyclopentene

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-hydroxymethyl-3-cyclopentene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave the TBDMS ether to regenerate the primary hydroxyl group.

Materials:

-

TBDMS-protected 1-hydroxymethyl-3-cyclopentene

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)